molecular formula C16H13NO2 B2781921 3-(4-Methoxybenzylidene)-oxindole CAS No. 55160-02-6

3-(4-Methoxybenzylidene)-oxindole

Cat. No. B2781921
CAS RN: 55160-02-6
M. Wt: 251.285
InChI Key: SOHLANGNFXOOEF-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzylidene)-oxindole, also known as MBIO, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MBIO belongs to the family of oxindoles, which are known for their diverse biological activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-Methoxybenzylidene)-oxindole in lab experiments is its low toxicity. This compound has been shown to be relatively safe even at high doses. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for the research on 3-(4-Methoxybenzylidene)-oxindole. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the investigation of the potential use of this compound in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a promising compound that has shown potential therapeutic applications. Its anti-cancer, anti-inflammatory, and anti-microbial properties make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

3-(4-Methoxybenzylidene)-oxindole has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)10-14-13-4-2-3-5-15(13)17-16(14)18/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHLANGNFXOOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384391
Record name 3-(4-methoxybenzylidene)-oxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55160-02-6
Record name 3-(4-methoxybenzylidene)-oxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.0 g of oxindole was dissolved in 40 ml of ethanol, and 2.0 g of p-anisaldehyde was added thereto at room temperature. Subsequently, 1.5 ml of piperidine was added, and the mixture was refluxed with heat for 13 hours. After completion of reaction, the reaction mixture was cooled. Crystals that precipitated were collected by filtration. The resultant crude product was washed with methanol, to thereby obtain 2.6 g (yield 71%) of the title compound in the form of yellow crystals. The melting point and elementary analysis data are shown in Table 13, and NMR and MS spectrum data are shown in Table 14.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Yield
71%

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